1-Fmoc-2-(hydroxymethyl)piperidine chemical properties
1-Fmoc-2-(hydroxymethyl)piperidine chemical properties
Topic: 1-Fmoc-2-(hydroxymethyl)piperidine Chemical Properties Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
A Chiral Scaffold for Peptidomimetics and Pipecolic Acid Derivatives[1][2]
Executive Summary
1-Fmoc-2-(hydroxymethyl)piperidine (CAS: 170867-95-5), often referred to as Fmoc-2-piperidylmethanol, represents a critical chiral building block in modern medicinal chemistry.[1][2] Structurally, it consists of a piperidine ring bearing a hydroxymethyl group at the C2 position, with the secondary amine protected by the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group.[1][2]
This scaffold is prized for its versatility.[1][2] It serves as a direct precursor to Fmoc-pipecolic acid (a non-proteinogenic amino acid used to constrain peptide conformation) and as a "reduced amide" isostere in peptidomimetic design.[1][2] Its orthogonality—stable to acidic conditions (TFA) but labile to secondary amines—makes it compatible with standard solid-phase peptide synthesis (SPPS) workflows.[1][2]
Physicochemical Specifications
The following data aggregates predicted and experimentally validated properties for the (S)-enantiomer, the most common form derived from L-lysine or L-pipecolic acid precursors.
| Property | Value | Notes |
| IUPAC Name | (9H-fluoren-9-yl)methyl 2-(hydroxymethyl)piperidine-1-carboxylate | |
| CAS Number | 170867-95-5 | Specific to the alcohol form.[1][2][3] |
| Molecular Formula | C₂₁H₂₃NO₃ | |
| Molecular Weight | 337.41 g/mol | |
| Physical State | White to off-white solid | Can appear as a viscous oil if impure.[1][2] |
| Solubility | Soluble in DCM, DMF, DMSO, MeOH | Insoluble in water.[1][2] |
| Boiling Point | ~519°C (Predicted) | Decomposes before boiling at atm pressure.[1][2] |
| Density | ~1.21 g/cm³ (Predicted) | |
| Chirality | Typically (S)-enantiomer | Derived from L-homoproline/pipecolic acid routes.[1][2] |
Synthetic Accessibility & Protection Strategy
The synthesis of 1-Fmoc-2-(hydroxymethyl)piperidine is a foundational protocol.[1][2] The choice of the Fmoc-OSu (N-(9-Fluorenylmethoxycarbonyloxy)succinimide) reagent over Fmoc-Cl is deliberate: it eliminates the production of HCl, reducing the risk of side reactions or racemization at the chiral center, and allows for a milder biphasic reaction environment.[1][2]
Protocol 1: Synthesis from 2-Piperidinemethanol
Objective: Selective N-protection of 2-piperidinemethanol without O-acylation.[1][2]
Reagents:
Step-by-Step Methodology:
-
Preparation: Dissolve (S)-2-piperidinemethanol (10 mmol) in 25 mL of water containing NaHCO₃ (20 mmol).
-
Addition: Dissolve Fmoc-OSu (11 mmol) in 25 mL of acetone. Add this solution dropwise to the aqueous amine solution over 30 minutes at 0°C.
-
Causality: Slow addition at low temperature prevents the kinetic formation of the O-Fmoc carbonate byproduct, ensuring Chemoselectivity for the amine.[2]
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.
-
Workup: Evaporate acetone under reduced pressure. Acidify the remaining aqueous layer carefully to pH 3–4 with 1M HCl (to protonate any unreacted amine and facilitate separation) and extract with Ethyl Acetate (3 x 50 mL).
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Figure 1: Chemoselective synthesis workflow targeting the secondary amine while preserving the primary alcohol.
Reactivity & Functionalization[1][2]
The utility of this compound lies in its divergent reactivity .[1][2] The alcohol handle allows for oxidation to the carboxylic acid (accessing Fmoc-Pipecolic acid) or aldehyde (for reductive aminations), while the Fmoc group remains stable until basic deprotection is required.[1][2]
Alcohol Oxidation (Accessing Pipecolic Acid)
Direct oxidation of the alcohol to the carboxylic acid is a common requirement.[1][2] Swern oxidation is preferred over Jones oxidation to avoid acid-catalyzed deprotection or racemization.[1][2] Alternatively, TEMPO/BAIB offers a milder, metal-free route.[1][2]
Protocol 2: TEMPO-Mediated Oxidation to Aldehyde
-
Dissolution: Dissolve 1-Fmoc-2-(hydroxymethyl)piperidine (1.0 eq) in DCM.
-
Catalyst: Add TEMPO (0.1 eq) and BAIB (Bis(acetoxy)iodo)benzene (1.1 eq).
-
Reaction: Stir at room temperature for 2–4 hours.
Fmoc Deprotection Kinetics
The Fmoc group is removed via an E1cB elimination mechanism triggered by secondary amines.[1][2]
-
Half-life: < 2 minutes in solution phase.
-
Scavenging: The released dibenzofulvene is scavenged by the excess piperidine to form a stable adduct, driving the equilibrium forward.[1][2]
Figure 2: Divergent reactivity map showing the transformation of the alcohol handle and the orthogonal removal of the Fmoc group.[1][2]
Applications in Drug Discovery[1]
Peptidomimetics
The piperidine ring acts as a conformational constraint.[1][2] When incorporated into a peptide backbone:
-
Turn Induction: The cyclic structure forces the peptide backbone into specific angles (phi/psi constraints), often mimicking Type II' β-turns.[1][2]
-
Proteolytic Stability: The absence of a standard amide hydrogen (when acylated) and the steric bulk of the ring reduce susceptibility to proteases.[1][2]
Reduced Amide Isosteres
The hydroxymethyl group can be converted to an amine (via mesylation/azide displacement) to form reduced amide bonds (-CH₂-NH-), a classic strategy to improve the metabolic stability of peptide drugs while maintaining hydrogen bond donor capability.[1][2]
Safety and Handling (MSDS Summary)
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[1][2]
-
Storage: Store at +2°C to +8°C. Keep dry.
-
Handling: Use in a fume hood.[1][2] Avoid contact with strong bases (which remove Fmoc) and strong oxidizers (unless intended).[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 134132861, 1-Fmoc-2-(hydroxymethyl)piperidine. Retrieved from [Link][1][2]
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Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1][2] (Foundational review on Fmoc stability and removal mechanisms).
-
Tojo, G., & Fernandez, M. (2006). Oxidation of Alcohols to Aldehydes and Ketones.[1][2] Springer Science & Business Media.[1][2] (Reference for TEMPO/Swern protocols on sensitive substrates).
-
Carpino, L. A., & Han, G. Y. (1972). The 9-Fluorenylmethoxycarbonyl Amino-Protecting Group.[1][2] The Journal of Organic Chemistry, 37(22), 3404-3409.[1][2] (Original description of Fmoc chemistry).
Sources
- 1. (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | C21H21NO4 | CID 983042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (2S)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]piperidine-2-carboxylic acid | C21H21NO4 | CID 983042 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 170867-95-5 CAS MSDS (FMOC-2-PIPERIDYLMETHANOL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chem.uci.edu [chem.uci.edu]
- 5. rsc.org [rsc.org]
